molecular formula C11H11ClF3NO B8164453 3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)azetidine

3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)azetidine

Cat. No.: B8164453
M. Wt: 265.66 g/mol
InChI Key: GWOVIDUFANEFHQ-UHFFFAOYSA-N
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Description

3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)azetidine is an organic compound characterized by the presence of a chloro-substituted phenoxy group and a trifluoromethyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)azetidine typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted azetidines .

Scientific Research Applications

3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its azetidine ring, which imparts distinct chemical and biological properties. The combination of the chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

3-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO/c12-9-2-1-8(11(13,14)15)3-10(9)17-6-7-4-16-5-7/h1-3,7,16H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOVIDUFANEFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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